tert-Butyl cinnamylcarbamate
Overview
Description
Tert-Butyl cinnamylcarbamate is a white crystalline substance derived from cinnamic acid. It is widely used as a UV absorber and stabilizer in cosmetic products, particularly in sunscreens, moisturizers, and anti-aging creams.
Mechanism of Action
Target of Action
Tert-Butyl cinnamylcarbamate (TBCC) is a complex compound with a molecular formula of C14H19NO2 Compounds with a similar structure, such as tert-butanol, have been found to interact with several targets, including ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, and calmodulin .
Mode of Action
It is often used in chemical transformations due to its excellent stability against various nucleophiles and reducing agents .
Biochemical Pathways
The tert-butyl group, a part of tbcc, is known to play a role in various biosynthetic and biodegradation pathways .
Pharmacokinetics
Compounds with similar structures, such as tert-butyl esters, are known to have good oral bioavailability .
Result of Action
The tert-butyl group, a part of tbcc, is known to be used as a protecting group for carboxylic acids due to its excellent stability . This suggests that TBCC might have a similar protective role in biological systems.
Action Environment
It’s known that the tert-butyl group, a part of tbcc, exhibits a unique reactivity pattern under various conditions .
Biochemical Analysis
Cellular Effects
Molecular Mechanism
It is known that the compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound has a certain degree of stability and degradation over time .
Metabolic Pathways
It is known that the compound interacts with various enzymes or cofactors .
Transport and Distribution
It is known that the compound interacts with various transporters or binding proteins .
Subcellular Localization
It is known that the compound can be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl cinnamylcarbamate involves the reaction of cinnamic acid with tert-butyl isocyanate. This reaction typically requires a catalyst such as zinc(II) triflate and is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate . The reaction proceeds through the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement to form the desired carbamate .
Industrial Production Methods
In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl cinnamylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Oxidized derivatives of the cinnamylcarbamate.
Reduction: Amines and other reduced forms of the compound.
Substitution: Various substituted carbamates depending on the substituent introduced.
Scientific Research Applications
Tert-Butyl cinnamylcarbamate has several applications in scientific research:
Chemistry: Used as a UV absorber in various chemical formulations.
Biology: Studied for its potential protective effects against UV radiation.
Medicine: Investigated for its potential use in dermatological products to prevent skin damage from UV exposure.
Industry: Utilized in the production of sunscreens, moisturizers, and anti-aging creams.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Tert-Butyl cinnamylcarbamate is unique due to its specific structure, which combines the UV-absorbing properties of the cinnamyl group with the stabilizing effects of the tert-butyl group. This combination makes it particularly effective as a UV absorber and stabilizer in cosmetic formulations.
Properties
IUPAC Name |
tert-butyl N-(3-phenylprop-2-enyl)carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(2,3)17-13(16)15-11-7-10-12-8-5-4-6-9-12/h4-10H,11H2,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEHNJIKBMQEPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC=CC1=CC=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00740257 | |
Record name | tert-Butyl (3-phenylprop-2-en-1-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00740257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115270-11-6 | |
Record name | tert-Butyl (3-phenylprop-2-en-1-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00740257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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